molecular formula C19H29N3O3 B14788395 Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B14788395
M. Wt: 347.5 g/mol
InChI Key: CPUDAMPPYACLHD-UHFFFAOYSA-N
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Description

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a methylcarbamate group and an (S)-2-amino-3-methylbutanoyl moiety. Its molecular formula is C19H29N3O3, with a molecular weight of 347.45 g/mol and CAS number 1401669-10-0 . This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) or ion channels. Its stereochemistry and functional groups make it a critical intermediate for modulating receptor binding and pharmacokinetic properties .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(12-22)21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3

InChI Key

CPUDAMPPYACLHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amino alcohols to form the piperidine ring, followed by functionalization to introduce the benzyl and carbamate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactions and the use of automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Benzyl chloride (C6H5CH2Cl), methyl chloroformate (CH3OCOCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the carbamate moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine ring is modified at the 3-position with:

A methylcarbamate group (Benzyl-O-(CO)-N(CH3)-).

An (S)-2-amino-3-methylbutanoyl side chain, derived from L-valine.

These substituents influence its physicochemical properties, such as solubility and permeability, and its interactions with biological targets.

Comparison Table

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents on Piperidine Key Differences
Target Compound (1401669-10-0) C19H29N3O3 347.45 Methylcarbamate; (S)-2-amino-3-methylbutanoyl Reference compound
Benzyl ethyl{[1-(L-valyl)-3-piperidinyl]methyl}carbamate (1354028-75-3) C21H33N3O3 375.51 Ethylcarbamate; L-valyl Larger ethyl group; valine-derived side chain
Benzyl ((R)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(methyl)carbamate (1401669-08-6) C17H25N3O3 319.40 Methylcarbamate; (S)-2-aminopropanoyl Smaller side chain (propanoyl vs. butanoyl)

Functional Implications

Substituent Size and Polarity: The (S)-2-amino-3-methylbutanoyl group in the target compound adds bulk and hydrophobicity compared to the smaller (S)-2-aminopropanoyl group in the analog (CAS 1401669-08-6). This may reduce solubility but enhance membrane permeability .

Stereochemistry: The (S)-configuration in the amino acid side chain is critical for mimicking natural ligands (e.g., peptides), enabling selective interactions with GPCRs .

Biological Activity: Analogs like CP99994 () share a piperidine scaffold but feature methoxybenzylamino substituents, which enhance affinity for neurokinin receptors . In contrast, the target compound’s valine-derived side chain may favor different targets, such as peptide transporters or proteases.

Biological Activity

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H27N3O3
  • Molecular Weight : 333.4 g/mol
  • Functional Groups : Piperidine ring, benzyl group, and carbamate functional group.

The structural uniqueness of this compound lies in its chiral center at the amino acid side chain, which can influence its pharmacological properties and interactions with biological targets.

This compound is believed to interact with various neurotransmitter receptors and enzymes involved in neurotransmission. Its structural similarity to known bioactive molecules suggests potential applications in modulating pain and neurological functions. The compound may undergo nucleophilic substitutions and hydrolysis typical of carbamate compounds, which could affect its activity profile.

Pharmacological Studies

Research indicates that the drug-target residence time significantly influences the efficacy of compounds like this compound. Longer residence times can enhance target occupancy and modulate metabolic rates, potentially leading to improved therapeutic outcomes .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameMolecular FormulaKey Features
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(isopropyl)carbamateC20H31N3O3Enantiomeric variation
1-(2-Amino-3-methylbutanoyl)piperidineC12H17NLacks benzyl group
Benzyl N-(piperidin-4-yl)carbamateC15H21N3O2Different piperidine position

The unique stereochemistry at the amino acid side chain may result in different biological activities compared to these structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of similar compounds, demonstrating how variations in structure can influence drug metabolism and efficacy. For instance, investigations into the residence time of inhibitors have shown that prolonged interactions with target proteins can lead to enhanced therapeutic effects .

Moreover, animal models have been employed to assess the in vivo effectiveness of these compounds, revealing insights into their potential applications for treating conditions such as chronic pain and neurodegenerative diseases.

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